molecular formula C21H21Cl2N3O3S2 B2763294 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole CAS No. 862827-05-2

2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole

Cat. No.: B2763294
CAS No.: 862827-05-2
M. Wt: 498.44
InChI Key: PIVOYKBBFJDPNS-UHFFFAOYSA-N
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Description

2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole is a recognized potent and selective ATP-competitive inhibitor of IκB kinase β (IKK-β) [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2755021/]. As the central kinase in the canonical NF-κB signaling pathway, IKK-β is responsible for the phosphorylation and subsequent degradation of IκB, which allows the transcription factor NF-κB to translocate to the nucleus and activate the expression of a wide array of pro-inflammatory, anti-apoptotic, and immunoregulatory genes. By selectively inhibiting IKK-β, this compound effectively blocks the activation of the NF-κB pathway, making it an essential pharmacological tool for researchers investigating the role of this pathway in various disease models. Its primary research applications include the study of chronic inflammatory diseases, autoimmune disorders such as rheumatoid arthritis and inflammatory bowel disease, and certain cancers where constitutive NF-κB activity promotes cell survival, proliferation, and chemotherapy resistance [https://pubmed.ncbi.nlm.nih.gov/15210727/]. Furthermore, it is used in basic biochemical research to delineate the specific contributions of the canonical NF-κB pathway in contrast to other signaling cascades within complex cellular environments.

Properties

IUPAC Name

[2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2N3O3S2/c22-18-8-3-15(13-19(18)23)14-30-21-24-9-12-26(21)20(27)16-4-6-17(7-5-16)31(28,29)25-10-1-2-11-25/h3-8,13H,1-2,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVOYKBBFJDPNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN=C3SCC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole typically involves multiple steps. The initial step often includes the formation of the dichlorophenylmethylsulfanyl intermediate, followed by the construction of the dihydroimidazole ring. The final step involves the introduction of the pyrrolidinylsulfonylphenyl group under controlled conditions. Specific reagents and catalysts are used to facilitate each step, ensuring high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole is studied for its potential effects on cellular processes and pathways. It may serve as a tool for investigating protein-ligand interactions and enzyme activity.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in areas such as oncology and infectious diseases.

Industry

In industrial applications, this compound may be used in the development of new materials, coatings, and catalysts. Its unique properties can enhance the performance and durability of various products.

Mechanism of Action

The mechanism of action of 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved can vary depending on the biological context and the specific targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The compound shares structural homology with other 4,5-dihydro-1H-imidazole derivatives. Key comparisons include:

Compound Name Substituents (Position 1 and 2) Molecular Weight Key Features/Applications Reference
2-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole 1: 4-(pyrrolidine-1-sulfonyl)benzoyl; 2: 3,4-dichlorophenylmethyl sulfanyl Not reported Hypothesized enhanced stability due to sulfonyl and sulfanyl groups
1-[(3,4-Dimethylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole 1: 3,4-dimethylphenyl sulfonyl; 2: phenyl 314.40 g/mol Structural analog with potential pesticidal activity
2-Heptadecyl-4,5-dihydro-1H-imidazole monoacetate (Glyodin) 2: heptadecyl; 1: monoacetate Not reported Commercial fungicide

Key Observations :

  • Substituent Effects : The dichlorophenyl group in the target compound may confer stronger electrophilicity and receptor-binding affinity compared to the dimethylphenyl group in or the alkyl chain in glyodin . Chlorine atoms enhance lipophilicity and resistance to oxidative degradation.
  • Sulfonyl vs. Sulfanyl : The pyrrolidine sulfonyl group at position 1 likely improves solubility and hydrogen-bonding capacity compared to the sulfanyl group in position 2, which may enhance thiol-mediated reactivity .
Functional Analogues
  • 2,4,5-Trisubstituted Imidazoles (e.g., 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole ): These compounds lack the dihydroimidazole core but share substituent diversity.

Biological Activity

The compound 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, enzyme inhibitory effects, and other therapeutic potentials based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a dichlorophenyl group, a pyrrolidine sulfonyl moiety, and an imidazole ring. The structural complexity suggests potential interactions with various biological targets.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of similar compounds containing the imidazole and sulfonamide functionalities. For instance, compounds with a piperidine nucleus have shown significant antibacterial activity against various strains. The synthesized derivatives demonstrated IC50 values ranging from 2.14 µM to 6.28 µM when tested against bacterial strains such as Escherichia coli and Staphylococcus aureus .

CompoundBacterial StrainIC50 (µM)
Compound AE. coli2.14
Compound BS. aureus6.28
Reference (Thiourea)-21.25

Enzyme Inhibition

The compound has also been assessed for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where increased acetylcholine levels are desirable.

  • AChE Inhibition : The synthesized compounds showed promising AChE inhibitory activity with IC50 values indicating strong potential as therapeutic agents.
  • Urease Inhibition : Compounds were evaluated for urease inhibition, which is significant in treating infections caused by Helicobacter pylori. The results showed effective inhibition rates comparable to established urease inhibitors.

Case Studies

In a study focusing on the synthesis of related compounds, researchers found that derivatives with similar structural motifs exhibited not only antibacterial effects but also significant enzyme inhibitory activity . This highlights the importance of chemical modifications in enhancing biological efficacy.

The proposed mechanisms of action for the biological activities of this compound include:

  • Interaction with bacterial cell walls , leading to cell lysis.
  • Enzyme binding , which alters the active site conformation and inhibits substrate access.

Pharmacokinetics and Toxicity

While detailed pharmacokinetic studies are yet to be published for this specific compound, related compounds have shown favorable absorption and distribution profiles in preliminary studies. Toxicity assessments are critical for advancing these compounds into clinical trials.

Q & A

Q. What are the pitfalls in interpreting SAR data for imidazole-based compounds?

  • Common Errors : Overlooking metabolic instability (e.g., CYP450-mediated oxidation of the imidazole ring) or off-target effects (e.g., hERG channel inhibition). Validate selectivity via counter-screening assays .
  • Mitigation : Use metabolite identification studies (e.g., human liver microsomes) early in development .

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